Diacetolol D7 is a synthetic compound belonging to the class of beta-blockers, specifically designed for pharmacological applications. Beta-blockers are commonly used in the treatment of cardiovascular conditions, including hypertension and arrhythmias. Diacetolol D7 is notable for its unique isotopic labeling, which aids in various analytical and research applications. The compound's structure and properties allow it to interact with beta-adrenergic receptors, making it an important subject of study in pharmacology.
Diacetolol D7 can be synthesized in laboratory settings using specific chemical precursors. The isotopic labeling with deuterium (D) enhances its stability and makes it easier to track in biological systems through techniques such as mass spectrometry.
Diacetolol D7 is classified as a beta-adrenergic antagonist. It is part of a broader category of pharmaceuticals that modulate the effects of adrenaline and noradrenaline on beta receptors, which are critical in regulating heart rate and blood pressure.
The synthesis of Diacetolol D7 typically involves several steps, starting from readily available precursors. One common method includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in optimizing yield and purity.
Diacetolol D7 possesses a specific molecular structure characterized by the presence of deuterium atoms. The general formula can be represented as C16H18D2N2O3, indicating the presence of two deuterium atoms replacing hydrogen in its molecular framework.
Diacetolol D7 participates in various chemical reactions typical for beta-blockers. Key reactions include:
The kinetics of these reactions can be studied using high-performance liquid chromatography coupled with mass spectrometry to determine the compound's concentration and metabolic pathways.
Diacetolol D7 functions by blocking beta-adrenergic receptors in the heart and vascular smooth muscle. This blockade results in reduced heart rate and contractility, ultimately lowering blood pressure and alleviating stress on the cardiovascular system.
The binding affinity of Diacetolol D7 for beta-adrenergic receptors can be quantified through competitive binding assays, providing insights into its efficacy compared to other beta-blockers.
Diacetolol D7 is primarily used in pharmacological research to study beta-blocker interactions with adrenergic receptors. Its isotopic labeling allows for precise tracking in metabolic studies and drug development processes. Additionally, it serves as a reference standard in analytical chemistry for the quantification of beta-blockers in biological samples using advanced chromatographic techniques.
Diacetolol D7 (chemical name: (±)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]acetamide) is a deuterium-labeled analog of the beta-adrenoceptor antagonist diacetolol. Its molecular formula is C₁₆H₁₇D₇N₂O₄, with a molecular weight of 315.42 g/mol [1] [6] [7]. The compound carries the CAS Registry Number 1346604-19-0, uniquely identifying this isotopologue [5] [6].
The isotopic labeling involves seven deuterium atoms (D7) located exclusively at the isopropylamino group (–N–CH(CH₃)₂), resulting in the substituent –N–CD(CD₃)₂ [6] [7]. This strategic deuteration replaces all hydrogen atoms in the isopropyl moiety while retaining the original stereoelectronic properties of the parent molecule. The structural integrity of the core pharmacophore—comprising the diacetolol backbone, acetylphenoxy linker, and hydroxypropyl spacer—remains unaltered [1] [7].
Table 1: Atomic Composition of Diacetolol D7
Component | Chemical Group | Isotopic Modification |
---|---|---|
Core scaffold | C₁₆H₁₇N₂O₄ | Identical to diacetolol |
Isopropylamino group | –N–C₃D₇ | Full deuteration at isopropyl positions |
Molecular weight | 315.42 g/mol | +7 amu vs. diacetolol (308.38 g/mol) |
Deuteration at this site is designed to impede metabolic degradation while preserving target engagement, as the isopropyl group is a known site of oxidative metabolism in beta-blockers. The synthetic route typically involves deuterated precursors (e.g., isopropylamine-d7) in the final coupling step, ensuring high isotopic purity (≥98%) [5] [6]. Nuclear magnetic resonance (NMR) spectroscopy confirms deuteration through characteristic signal absences in the proton NMR spectrum at 1.0–1.2 ppm and a quintet in the carbon-13 spectrum [7].
Diacetolol D7 exists as a racemic mixture of (R)- and (S)-enantiomers, mirroring the stereochemistry of its parent compound, diacetolol. This racemic composition arises from the non-chiral synthetic route and the absence of enantioselective purification steps [6]. The chiral center resides at the C2 position of the hydroxypropyl chain (–O–CH₂–CH(OH)–CH₂–N–), which adopts an R/S configuration [4].
Pharmacological studies indicate that both enantiomers contribute to beta-adrenoceptor blockade, though with potential differences in binding affinity. The racemate’s cardioselectivity (preferential blockade of cardiac β₁-receptors over pulmonary β₂-receptors) is retained from the parent diacetolol, as demonstrated in isolated tissue assays [4]. Unlike acebutolol (the precursor to diacetolol), diacetolol D7 exhibits negligible membrane-stabilizing activity and only weak intrinsic sympathomimetic activity (ISA), properties independent of stereochemistry [4] [9].
The deuterium labeling does not alter the compound’s stereochemical stability: no evidence suggests differential epimerization rates between deuterated and non-deuterated forms under physiological conditions. This stability is critical for its application as a pharmacokinetic tracer, where stereochemical integrity must persist during metabolic studies [6] [7].
Diacetolol D7 and its non-deuterated analog, diacetolol (C₁₆H₂₄N₂O₄; MW 308.38 g/mol), share identical pharmacological targets but differ in key physicochemical and metabolic properties:
Table 2: Comparative Properties of Diacetolol D7 vs. Diacetolol
Property | Diacetolol D7 | Diacetolol | Biological Significance |
---|---|---|---|
Molecular weight | 315.42 g/mol | 308.38 g/mol | Enables MS-based distinction in assays |
β-adrenoceptor IC₅₀ | Comparable to diacetolol | ~1–10 μM (tissue-dependent) | Bioequivalence in receptor binding [4] |
Metabolic stability | Enhanced (deuterium kinetic isotope effect) | Moderate | Extended half-life in tracer studies [1] |
LogP (calculated) | ~1.58 [7] | ~1.63 [3] | Similar membrane permeability |
Primary application | Isotopic tracer in research | Active metabolite of acebutolol | D7 used for mechanistic studies [1] [9] |
Pharmacologically, both compounds act as competitive antagonists at β₁-adrenoceptors, with diacetolol being the major active metabolite of the clinically used beta-blocker acebutolol [4] [9]. In vitro studies confirm that diacetolol D7 maintains equivalent cardioselectivity (atrial vs. tracheal β-receptor blockade) to diacetolol, though with slightly reduced potency in isolated tissue models [4].
The principal functional divergence lies in metabolic resistance: Deuterium at the isopropyl group slows oxidative N-dealkylation—a major clearance pathway—via the kinetic isotope effect (KIE). This property makes Diacetolol D7 invaluable for quantifying drug disposition without perturbing the parent molecule’s intrinsic activity [1] [7]. Notably, deuteration does not alter receptor binding kinetics, as confirmed by radioligand displacement assays [4].
Structural Comparison Highlight:
Diacetolol: −N−CH(CH₃)₂ Diacetolol D7: −N−CD(CD₃)₂
This singular modification exemplifies strategic deuteration to create a bioisostere with enhanced utility in drug metabolism research while preserving target engagement [1] [7].
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: